![molecular formula C25H20N2O4S B2936597 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618413-44-8](/img/structure/B2936597.png)

1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

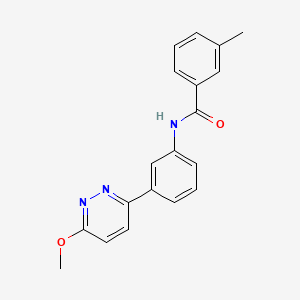

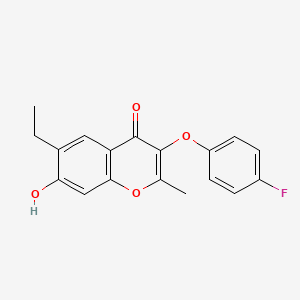

Molecular Structure Analysis

The presence of a benzo[d]thiazol-2-yl group and a furan-2-carbonyl group suggests that the compound might have aromatic properties. The hydroxy group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of the functional groups present in it. For example, the hydroxy group could potentially undergo reactions like esterification or oxidation. The furan ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the functional groups present in it. For example, the presence of a hydroxy group could increase the compound’s polarity and solubility in polar solvents .科学的研究の応用

Synthesis and Characterization

- Pyrrole and furan derivatives are synthesized through various methods, including aldol condensation and cyclization reactions. These methods allow for the production of heterocyclic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Singh et al., 2014). The use of quantum chemical calculations and vibrational analysis provides insights into the molecular structure and potential reactivity of these compounds.

Anticancer and Antimicrobial Applications

- Certain pyrrolone and benzoxazinone derivatives exhibit significant anticancer activities against various carcinoma cell lines, highlighting the potential therapeutic applications of these heterocyclic compounds (Abou-Elmagd et al., 2016). This suggests that related compounds, including the one , may also possess valuable biological activities.

作用機序

Target of Action

Similar compounds have been found to inhibit the type iii secretion system (t3ss) in gram-negative bacteria . T3SS is a protein appendage and is considered as having essential virulence factors in most Gram-negative bacteria .

Mode of Action

Similar compounds have been found to inhibit the promoter activity of the hpa1 gene significantly . This inhibition attenuates hypersensitive response (HR) without affecting bacterial growth .

Biochemical Pathways

Similar compounds have been found to reduce the mrna levels of some representative genes (hrp/hrc genes) up to different extents . These genes are part of the T3SS pathway in Gram-negative bacteria .

Result of Action

Similar compounds have been found to reduce bacterial leaf blight and bacterial leaf streak symptoms on rice, significantly .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific strain of bacteria .

特性

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-3-15-8-11-17-19(13-15)32-25(26-17)27-21(16-9-6-14(2)7-10-16)20(23(29)24(27)30)22(28)18-5-4-12-31-18/h4-13,21,29H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEPMNBLTRWJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

amine hydrochloride](/img/no-structure.png)

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)

![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)

![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)

![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)